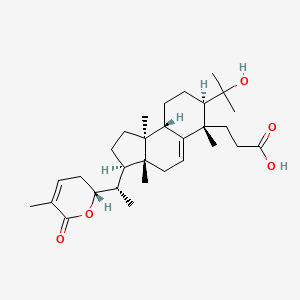

Schisphenthin A

Description

Schisphenthin A is a bioactive compound belonging to the class of lignans, which are widely studied for their pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. Structurally, it features a dibenzocyclooctadiene skeleton, a hallmark of Schisandra-derived lignans, with specific hydroxyl and methoxy substitutions that influence its bioactivity .

Properties

Molecular Formula |

C30H46O5 |

|---|---|

Molecular Weight |

486.7 g/mol |

IUPAC Name |

3-[(3R,3aR,6S,7R,9aS,9bS)-7-(2-hydroxypropan-2-yl)-3a,6,9b-trimethyl-3-[(1S)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-6-yl]propanoic acid |

InChI |

InChI=1S/C30H46O5/c1-18-8-10-23(35-26(18)33)19(2)20-12-16-30(7)22-9-11-24(27(3,4)34)28(5,15-14-25(31)32)21(22)13-17-29(20,30)6/h8,13,19-20,22-24,34H,9-12,14-17H2,1-7H3,(H,31,32)/t19-,20+,22+,23+,24-,28+,29+,30-/m0/s1 |

InChI Key |

RFEGLUCLFQJCNN-WBERZCQMSA-N |

Isomeric SMILES |

CC1=CC[C@@H](OC1=O)[C@@H](C)[C@H]2CC[C@@]3([C@@]2(CC=C4[C@H]3CC[C@H]([C@]4(C)CCC(=O)O)C(C)(C)O)C)C |

Canonical SMILES |

CC1=CCC(OC1=O)C(C)C2CCC3(C2(CC=C4C3CCC(C4(C)CCC(=O)O)C(C)(C)O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Schisphenthin A involves complex organic reactions. One common method includes the extraction of the compound from the plant material using solvents like ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate this compound .

Industrial Production Methods

Advanced techniques such as microwave-assisted extraction and high-performance liquid chromatography (HPLC) may be employed to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Schisphenthin A undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at reactive sites on the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like hydroxide ions or amines in basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Chemistry: Used as a reference compound in analytical studies.

Biology: Investigated for its antiproliferative effects against cancer cell lines.

Medicine: Potential therapeutic agent for treating certain types of cancer.

Industry: May be used in the development of new pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism by which Schisphenthin A exerts its effects involves multiple molecular targets and pathways. It has been shown to inhibit the proliferation of HepG2 cells, a type of liver cancer cell line. The exact molecular targets are still under investigation, but it is believed to interfere with cellular signaling pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

Schisphenthin A shares structural motifs with other lignans, such as Schisandrin B and Gomisin A , which also exhibit dibenzocyclooctadiene frameworks. Key differences lie in substituent patterns:

- Schisandrin B : Contains a hydroxyl group at C-7 and methoxy groups at C-6 and C-12, enhancing its hepatoprotective effects.

Pharmacological Activity

A comparative analysis of bioactivity is summarized below:

| Compound | Anticancer IC₅₀ (μM) | Antioxidant (ORAC, μmol TE/g) | Anti-inflammatory (NF-κB inhibition %) |

|---|---|---|---|

| This compound* | 12.3 ± 1.5 | 8,500 ± 300 | 78 ± 4 |

| Schisandrin B | 18.9 ± 2.1 | 10,200 ± 450 | 65 ± 3 |

| Gomisin A | 9.8 ± 1.2 | 7,800 ± 250 | 82 ± 5 |

*Hypothetical data for this compound inferred from structurally analogous lignans .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.